molecular formula C9H5BrO6 B3046844 5-Bromobenzene-1,2,4-tricarboxylic acid CAS No. 13124-84-0

5-Bromobenzene-1,2,4-tricarboxylic acid

Cat. No.: B3046844
CAS No.: 13124-84-0
M. Wt: 289.04 g/mol
InChI Key: OXNVDGZIMMCMTP-UHFFFAOYSA-N
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Description

5-Bromobenzene-1,2,4-tricarboxylic acid (CAS 13124-84-0) is a brominated aromatic building block of high value in materials science and coordination chemistry. Its molecular formula is C9H5BrO6, with a molecular weight of 289.04 g/mol . This compound typically presents as a tan to white solid with a melting point of 203-208 °C and should be stored sealed in dry conditions at room temperature . The primary research value of this compound lies in its multifunctional structure, which combines a carboxylic acid-rich trimellitic acid core with a bromine substituent. This makes it a versatile precursor for the synthesis of complex molecules and advanced materials. A prominent application is its use as a key monomer in the synthesis of high-performance, transparent poly(amide-imide)s (PAIs) . These polymers exhibit high thermal stability, excellent dimensional stability, and high transparency, making them suitable for use in flexible and wearable display devices . Furthermore, the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to fine-tune the properties of the resulting materials or to incorporate this unit into larger molecular architectures . The tricarboxylic acid groups enable the formation of strong coordination bonds with metal ions, which is essential for constructing Metal-Organic Frameworks (MOFs) and other coordination polymers with potential applications in catalysis and gas storage . For Research Use Only. Not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromobenzene-1,2,4-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNVDGZIMMCMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363950
Record name 5-bromobenzene-1,2,4-tricarboxylic acid
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Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13124-84-0
Record name 5-bromobenzene-1,2,4-tricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromobenzene-1,2,4-tricarboxylic acid
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Synthetic Methodologies and Strategies for 5 Bromobenzene 1,2,4 Tricarboxylic Acid

Established Synthetic Pathways for 5-Bromobenzene-1,2,4-tricarboxylic Acid

Established methods for the synthesis of this compound primarily rely on two core approaches: the direct bromination of the parent tricarboxylic acid and the oxidation of a pre-brominated benzene (B151609) derivative.

Oxidative Approaches from Substituted Benzene Precursors

An alternative and widely used industrial method for the synthesis of aromatic polycarboxylic acids is the oxidation of alkyl-substituted benzenes. In the context of this compound, this would involve the oxidation of a suitable brominated trimethylbenzene precursor, such as 4-bromo-1,2,5-trimethylbenzene.

The oxidation of pseudocumene (1,2,4-trimethylbenzene) to trimellitic acid is a well-established industrial process. This liquid-phase air oxidation is typically carried out at elevated temperatures and pressures in the presence of a catalyst system, often comprising cobalt, manganese, and a bromine source in an acetic acid solvent. Yields for this process are generally high. Following the synthesis of trimellitic acid, a subsequent bromination step as described in section 2.1.1 would be required to obtain the final product.

Alternatively, the synthesis could commence with the bromination of pseudocumene, followed by the oxidation of the methyl groups. This approach offers the advantage of potentially simpler purification of the brominated intermediate compared to the polycarboxylic acid.

Role of Catalysts and Solvents in Reaction Efficiency and Selectivity

In direct bromination reactions, the choice of catalyst and solvent is crucial for both reaction efficiency and regioselectivity. For the electrophilic bromination of deactivated aromatic rings, such as those bearing multiple carboxyl groups, a strong acid catalyst is often necessary to activate the brominating agent. Concentrated sulfuric acid serves this purpose by protonating NBS, increasing its electrophilicity.

In the oxidative pathway, the catalyst system plays a pivotal role. Typically, a combination of cobalt and manganese salts is used, which facilitates the generation of radicals from the alkyl groups, initiating the oxidation cascade. Bromine, often in the form of HBr or a salt, acts as a promoter, enhancing the catalytic activity. Acetic acid is a common solvent for these oxidations as it is relatively inert under the reaction conditions and can dissolve both the starting material and the catalyst.

Advanced Synthetic Approaches and Innovations

Protecting Group Strategies in Polycarboxylic Acid Synthesis to Enhance Regioselectivity

The synthesis of polysubstituted aromatic compounds with a specific substitution pattern can be challenging due to the directing effects of the existing functional groups. Protecting group strategies can be employed to temporarily block certain reactive sites or to alter the electronic properties of the ring, thereby directing subsequent functionalization to the desired position.

In the synthesis of polycarboxylic acids, the carboxyl groups can be converted to esters (e.g., methyl or ethyl esters). These ester groups are still deactivating and meta-directing, but their steric bulk can influence the regioselectivity of the bromination reaction. Furthermore, protecting the carboxyl groups as esters can improve the solubility of the starting material in organic solvents, allowing for a broader range of reaction conditions to be explored. After the desired bromination has been achieved, the ester groups can be hydrolyzed back to carboxylic acids.

Common Protecting Groups for Carboxylic Acids:

Protecting GroupProtection MethodDeprotection Method
Methyl EsterMethanol (B129727), Acid CatalystAcid or Base Hydrolysis
Ethyl EsterEthanol, Acid CatalystAcid or Base Hydrolysis
Benzyl EsterBenzyl alcohol, Acid CatalystHydrogenolysis
tert-Butyl EsterIsobutylene, Acid CatalystAcid-catalyzed hydrolysis

Challenges and Solutions in Regioselective Bromination and Carboxylation

A primary challenge in the synthesis of this compound is achieving high regioselectivity. In direct bromination of trimellitic acid, while the C-5 position is electronically favored, side reactions leading to other isomers are possible, which can complicate purification. The use of bulky brominating agents or specific catalysts can help to enhance the selectivity for the desired isomer.

In the oxidative approach, the main challenge lies in the complete and selective oxidation of the methyl groups without causing debromination or other side reactions. The reaction conditions, including temperature, pressure, and catalyst concentration, must be carefully controlled to maximize the yield of the tricarboxylic acid.

For regioselective carboxylation of a brominated benzene precursor, methods such as the Kolbe-Schmitt reaction or the use of organometallic reagents followed by reaction with carbon dioxide could be envisioned. However, achieving the desired trisubstituted pattern with high selectivity can be difficult. A stepwise approach, introducing the carboxyl groups one at a time, might offer better control but would also increase the number of synthetic steps.

Green Chemistry Principles in the Synthesis of Halogenated Aromatic Acids

The integration of green chemistry principles into the synthesis of halogenated aromatic acids is crucial for minimizing environmental impact and enhancing safety. wjpmr.com These principles address the use of hazardous substances, waste generation, and energy consumption. organic-chemistry.orgnih.gov

Key green chemistry strategies applicable to the synthesis of compounds like this compound include:

Use of Safer Reagents: Traditional bromination often employs elemental bromine (Br₂), which is highly toxic and dangerous to handle. youtube.com Greener approaches generate the bromine in situ from safer, solid bromide salts like sodium bromide or hydrobromic acid, using a benign oxidant such as hydrogen peroxide. beyondbenign.org This method avoids the handling of hazardous liquid bromine and reduces risk. youtube.combeyondbenign.org N-bromosuccinimide (NBS) also represents a safer and easier-to-handle solid brominating agent compared to elemental bromine. google.com

Adoption of Greener Solvents: Many conventional halogenations use toxic and volatile chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride. taylorfrancis.com Green chemistry promotes the use of less hazardous solvents such as water, ethanol, or acetic acid, which have a lower environmental footprint. wjpmr.comsciencemadness.org In some cases, solvent-free, solid-state reactions can be employed to eliminate solvent waste entirely. organic-chemistry.org

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is preferred over stoichiometric ones to improve atom economy and reduce waste. nih.govacs.org While classic brominations may use a Lewis acid catalyst, newer green protocols explore recyclable catalysts that are more environmentally friendly.

Waste Prevention and Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org Methods that generate bromine in situ can have a better atom economy and produce less hazardous waste compared to traditional methods that may lead to byproducts. beyondbenign.orgacs.org

Comparison of Traditional vs. Green Bromination Methods
FeatureTraditional MethodGreen Method
Brominating Agent Elemental Bromine (Br₂)In situ generation from NaBr/H₂O₂; N-Bromosuccinimide (NBS)
Solvent Chlorinated Solvents (e.g., CH₂Cl₂)Water, Ethanol, Acetic Acid, or Solvent-free
Safety Concerns High toxicity, volatility, and corrosivity (B1173158) of reagentsReduced handling of hazardous materials, use of benign solvents
Waste Halogenated organic waste, acid byproductsWater, less toxic byproducts

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of this compound is essential for its subsequent applications. The crude product obtained from synthesis typically contains unreacted starting materials, byproducts, and other impurities that must be removed. The primary methods for purifying solid aromatic carboxylic acids are chromatography and recrystallization. google.comillinois.edu

Chromatographic Methods for Product Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of aromatic carboxylic acids. ekb.eg Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. chemicalbook.com

In a typical RP-HPLC setup, an impure sample is dissolved and injected into the system. The separation occurs as the sample travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase. helixchrom.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases.

The key parameters for successful purification by HPLC are:

Stationary Phase: A C18-bonded silica (B1680970) column is a common and effective choice for separating aromatic compounds. helixchrom.com

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (modifier) like acetonitrile (B52724) or methanol is typically used. chemicalbook.comchromatographytoday.com The pH of the aqueous component is critical as it controls the ionization state of the carboxylic acid groups, which significantly affects retention time. chromatographytoday.com Buffering agents such as formic acid, phosphoric acid, or triethylamine (B128534) are often added to maintain a stable pH. ekb.egchemicalbook.com

Detection: An ultraviolet (UV) detector is commonly used, as the aromatic ring of the compound absorbs UV light, allowing for its detection as it elutes from the column.

Illustrative HPLC Conditions for Aromatic Carboxylic Acid Purification
ParameterCondition
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient elution (e.g., starting with a high percentage of A and increasing B over time)
Flow Rate ~1.0 mL/min
Detection UV at a wavelength between 230-280 nm
Temperature Ambient or slightly elevated (e.g., 30-40 °C)

Controlled Crystallization and Recrystallization Techniques

Recrystallization is a fundamental and highly effective technique for purifying crude solid organic compounds. illinois.edu The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. youtube.com An ideal solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures. youtube.com

The general procedure for recrystallization involves the following steps:

Solvent Selection: Choosing an appropriate solvent or solvent system is the most critical step. For aromatic polycarboxylic acids, suitable solvents can include water, ethanol, acetic acid, or solvent mixtures like toluene-petroleum ether. lookchem.comrochester.edu One patented method for purifying aromatic polycarboxylic acids specifically utilizes a liquid mixture of water and a monoatomic phenol. google.com

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution. youtube.com

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

Cooling and Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. illinois.edu Rapid cooling should be avoided as it can trap impurities.

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to remove residual solvent. illinois.edu

The purity of the recrystallized product can be assessed by techniques such as melting point determination, where a sharp and narrow melting range close to the literature value indicates high purity. libretexts.org

Potential Solvents for Recrystallization of Aromatic Carboxylic Acids
SolventComments
Water Effective for polar compounds; solubility can be highly temperature-dependent. rochester.edu
Ethanol A general and effective solvent for many organic compounds with some polarity. rochester.edu
Acetic Acid Can be a good solvent for carboxylic acids due to similar functional groups. lookchem.com
Water/Ethanol Mixture The polarity of the solvent system can be fine-tuned by adjusting the ratio.
Toluene/Hexane Mixture A less polar solvent system that can be effective for certain aromatic compounds. lookchem.com
Water/Phenol Mixture A specialized solvent system noted for purifying aromatic polycarboxylic acids. google.com

Coordination Chemistry of 5 Bromobenzene 1,2,4 Tricarboxylic Acid

Ligand Design Principles and Coordination Modes of 5-Bromobenzene-1,2,4-tricarboxylate

5-Bromobenzene-1,2,4-tricarboxylic acid is a rigid ligand that, upon deprotonation to 5-bromobenzene-1,2,4-tricarboxylate, offers a rich variety of coordination modes. The spatial arrangement of the three carboxylate groups allows for the formation of polynuclear metal clusters and the propagation of extended networks. The carboxylate groups can coordinate to metal centers in several ways, including monodentate, bidentate (chelating or bridging), and combinations thereof. This versatility in coordination is a key factor in the structural diversity of the resulting metal complexes.

In a notable example, a three-dimensional coordination polymer with the formula [Zn₂(C₉H₂BrO₆)(OH)(H₂O)]·H₂O was synthesized using this compound. In this structure, the ligand exhibits a complex coordination mode, bridging multiple zinc centers to form a robust framework. The carboxylate groups at positions 1, 2, and 4 of the benzene (B151609) ring engage in different binding interactions with the zinc ions, showcasing the ligand's adaptability.

Coordination ModeDescription
MonodentateA carboxylate oxygen atom binds to a single metal center.
Bidentate ChelatingBoth oxygen atoms of a carboxylate group bind to the same metal center.
Bidentate BridgingThe two oxygen atoms of a carboxylate group bind to two different metal centers.
TridentateAll three carboxylate groups are involved in coordination to metal centers.

Fundamental Interactions with Metal Ions

The interaction of 5-bromobenzene-1,2,4-tricarboxylate with metal ions is a multifaceted phenomenon governed by the interplay of several types of chemical bonds. These include the primary coordination bonds between the metal ions and the carboxylate oxygen atoms, as well as weaker, yet structurally significant, secondary interactions.

The carboxylate groups of the ligand are the primary sites of interaction with metal ions. The ortho- and para-positioning of the three carboxylate groups allows for a variety of chelation and bridging modes. The flexibility of the C-O bonds within the carboxylate groups enables them to adapt to the preferred coordination geometry of different metal ions. This adaptability is crucial in the formation of stable and well-defined coordination complexes. For instance, in the aforementioned zinc-based coordination polymer, the carboxylate groups exhibit both bridging and chelating behaviors, contributing to the formation of a stable three-dimensional network.

The bromine atom on the aromatic ring is not merely a passive substituent; it actively participates in the stabilization of the crystal structure through halogen bonding. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile, such as an oxygen or nitrogen atom from a neighboring molecule. rsc.orgrsc.org In the context of metal complexes of 5-bromobenzene-1,2,4-tricarboxylate, the bromine atom can form halogen bonds with carboxylate oxygen atoms or water molecules within the crystal lattice. These interactions, although weaker than coordination bonds, are highly directional and can significantly influence the packing of the molecules, leading to the formation of specific supramolecular assemblies. researchgate.net

Formation of Discrete Coordination Complexes and Supramolecular Assemblies

While 5-bromobenzene-1,2,4-tricarboxylate is an excellent ligand for the construction of extended coordination polymers, it can also participate in the formation of discrete coordination complexes and supramolecular assemblies under specific reaction conditions. The stoichiometry of the metal and ligand, the choice of solvent, and the presence of ancillary ligands can all influence the final product. These discrete complexes are often held together in the solid state by a combination of hydrogen bonding and halogen bonding, forming intricate supramolecular architectures. rsc.org

Metal-Organic Frameworks (MOFs) Derived from this compound

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of this compound as a linker in MOF synthesis is of particular interest due to the potential for creating frameworks with tailored properties. A zinc-based MOF with the formula [Zn(C₉H₃BrO₆)·(H₂O)] has been synthesized and characterized. researchgate.net This framework is built from Zn(II) ions linked by the 5-bromobenzene-1,2,4-tricarboxylate ligands. researchgate.net The structure of this MOF is a three-dimensional network with channels, and its thermal stability has been investigated. researchgate.net The presence of the bromine atom within the pores of the MOF could potentially be exploited for applications in gas separation or catalysis, where the halogen atom could act as a specific interaction site.

Design and Synthesis Strategies for MOFs (e.g., Hydrothermal, Solvothermal Methods)

The synthesis of metal-organic frameworks incorporating this compound predominantly relies on solvothermal and hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal centers, leading to the crystallization of the MOF structure.

The choice of solvent is a critical parameter that can significantly influence the resulting framework. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and water. The solvent can act as a template, directing the formation of a specific topology, and can also be incorporated into the final structure as guest molecules.

A notable example is the hydrothermal synthesis of a zinc-based coordination polymer with the formula [Zn3(BTCA)2(4,4′-bipy)2], where H3BTCA is this compound. researchgate.net This synthesis was achieved by reacting Zinc(II) acetate (B1210297) dihydrate with the tricarboxylic acid and the auxiliary ligand 4,4′-bipyridine under hydrothermal conditions. researchgate.net The use of an auxiliary ligand, such as 4,4′-bipyridine, is a common strategy to modulate the dimensionality and connectivity of the resulting framework.

The reaction conditions, including temperature, reaction time, and the molar ratio of the reactants, are crucial variables that are optimized to obtain crystalline products with high yield and phase purity.

Interactive Table: Synthesis Parameters for a Zinc-based MOF with this compound

ParameterValueReference
Metal SaltZinc(II) acetate dihydrate researchgate.net
Organic LinkerThis compound researchgate.net
Auxiliary Ligand4,4′-bipyridine researchgate.net
Synthesis MethodHydrothermal researchgate.net

Structural Diversity and Topological Classification of Resultant MOFs

Topological analysis is a powerful tool to simplify and classify the intricate structures of MOFs. It describes the underlying connectivity of the network in terms of nodes (representing the SBUs and/or the organic linkers) and the links between them.

For instance, the zinc-based MOF, [Zn3(BTCA)2(4,4′-bipy)2], exhibits a three-dimensional framework with a 3-nodal and 4-connected net. researchgate.net Its topology is described by the Schläfli symbol (4·7·84)2(4·74·8)2(74·82). researchgate.net Another zinc-based MOF synthesized with this compound features a 2-fold interpenetrated (3,8)-connected network with a (43)2(46·618·84) topology. researchgate.net This highlights how subtle changes in synthesis conditions or the use of auxiliary linkers can lead to different framework topologies even with the same metal and primary organic linker.

The structural diversity is further enhanced by the potential for interpenetration, where two or more independent frameworks are entangled within each other. This phenomenon is often observed in MOFs with large pores and can significantly impact the porosity and stability of the material.

Identification and Characterization of Secondary Building Units (SBUs) in MOF Architectures

In MOFs constructed from this compound, a variety of SBUs have been identified. For example, a zinc-based MOF has been shown to be constructed from tetranuclear [Zn4(OH)2]6+ clusters. researchgate.net These clusters act as 8-connected nodes in the resulting framework. The carboxylate groups of the 5-bromobenzene-1,2,4-tricarboxylate ligand bridge these zinc clusters to form the extended three-dimensional network.

The identification of SBUs is typically achieved through single-crystal X-ray diffraction analysis, which provides detailed information about the coordination environment of the metal ions and the connectivity within the framework. The nature of the SBU can be influenced by the choice of metal ion, the solvent system, and the presence of modulating agents during the synthesis.

Influence of Specific Metal Centers on MOF Framework Structure and Stability

In the context of MOFs derived from this compound, zinc(II) has been a commonly employed metal center. Zinc(II) is known for its flexible coordination geometry, which can range from tetrahedral to octahedral, allowing for the formation of a wide variety of SBU geometries and, consequently, diverse framework topologies. researchgate.net For instance, the formation of both tetranuclear and trinuclear zinc clusters has been observed in MOFs with this ligand. researchgate.net

Interactive Table: Comparison of Metal Center Influence on MOF Properties

Metal CenterTypical Coordination NumbersPotential Influence on MOF Properties
Zinc(II)4, 5, 6Versatile coordination geometries leading to diverse topologies.
Lanthanides (e.g., Eu3+, Tb3+)7, 8, 9Potential for high coordination numbers, leading to unique SBUs and luminescent properties.
Copper(II)4, 5, 6Can form paddle-wheel SBUs, often resulting in porous frameworks with catalytic activity.
Cadmium(II)6, 7, 8Similar to Zinc(II) but with a larger ionic radius, potentially leading to larger pore sizes.

Analysis of "this compound" in Advanced Materials Science Research

Following an extensive search for scientific literature, it has been determined that there is a notable absence of specific research detailing the application of This compound in the development of Metal-Organic Frameworks (MOFs) and advanced polymeric materials as per the specified research areas. The search did not yield targeted findings on its use in MOFs for gas adsorption, heterogeneous catalysis, luminescence, sensing, or photocatalysis. Similarly, no specific studies were found regarding its direct incorporation into polymer backbones for advanced materials research.

The existing body of research on MOFs and advanced polymers heavily features other, more commonly studied polycarboxylic acid linkers. For context, fields such as gas separation and heterogeneous catalysis frequently utilize MOFs constructed from ligands like benzene-1,3,5-tricarboxylic acid or 1,2,4,5-benzenetetracarboxylic acid. nih.govresearchgate.net Likewise, the luminescent and photocatalytic properties of MOFs are often explored using a variety of functionalized organic linkers designed to enhance these specific characteristics, though this compound is not prominently featured among them in the available literature. nih.govnih.govnih.govrsc.org

Therefore, this article cannot be generated as requested due to the lack of specific, verifiable research findings for "this compound" within the precise application domains outlined in the user's instructions. Proceeding without such data would result in speculation rather than a scientifically accurate and authoritative report.

Applications in Advanced Materials Science Research

Polymer Chemistry and Advanced Polymeric Materials Research

Impact on Thermal Stability and Mechanical Properties of Polymers

The incorporation of rigid aromatic structures like 5-Bromobenzene-1,2,4-tricarboxylic acid into polymer chains is a recognized strategy for enhancing their thermal and mechanical performance. Although direct studies on polymers synthesized specifically with this compound are not extensively detailed in the available literature, the principles can be understood from research on analogous polycarboxylic acids, such as 1,2,4,5-benzenetetracarboxylic acid (BTCA).

When used as a cross-linking modifier in copolyesters, BTCA has been shown to significantly influence the material's properties. mdpi.comnih.gov The introduction of a rigid aromatic unit and the formation of a partial cross-linking network can restrict the mobility of polymer chains. nih.govmdpi.com This restriction generally leads to an increase in the glass transition temperature (Tg), indicating improved thermal stability at elevated temperatures. researchgate.net For instance, in unsaturated poly(butylene adipate-co-butylene itaconate) copolyesters, the use of BTCA as a modifier allows for the tuning of thermal and mechanical properties. mdpi.comnih.gov

The mechanical properties, such as Young's modulus and tensile strength, can also be substantially improved. The cross-linking network created by the polycarboxylic acid enhances the rigidity and hardness of the polymer. nih.gov Research on poly(butylene adipate-co-butylene itaconate) copolyesters demonstrated that Young's modulus could be systematically varied from 32.19 MPa to 168.45 MPa by adjusting the concentration of BTCA and itaconic acid. mdpi.comnih.gov This demonstrates the potential for this compound to act as a valuable component in creating high-performance polymers with enhanced dimensional stability and strength. mdpi.comresearchgate.net

PropertyBase Copolyester (PBABI)PBABI with BTCA ModifierObserved Impact
Young's Modulus32.19 MPaUp to 168.45 MPaSignificant increase in stiffness and rigidity. nih.gov
Thermal Decomposition (Td-5%)~332-341 °CMaintained above 330 °CExcellent thermal stability is preserved. mdpi.com
Melting Point (Tm)29.8–49 °CTunable within this rangeControllable melting behavior based on composition. mdpi.com

Data derived from studies on poly(butylene adipate-co-butylene itaconate) (PBABI) copolyesters modified with 1,2,4,5-benzenetetracarboxylic acid (BTCA), an analogue of this compound. mdpi.comnih.gov

Crystal Engineering and Supramolecular Materials Design

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. dariobraga.it The molecular architecture of this compound, featuring multiple hydrogen bond donors/acceptors and a halogen bond donor, makes it an exemplary building block for supramolecular chemistry and the design of novel crystalline materials. researchgate.netnih.gov

Rational Design and Synthesis of Co-crystals and Multi-component Solids

The rational design of co-crystals involves selecting molecular components (a target molecule and a "coformer") that can assemble into a new crystalline structure through non-covalent interactions. dariobraga.itnih.gov Aromatic carboxylic acids are frequently used as coformers due to the robust and directional nature of the carboxylic acid dimer synthon. nih.govnih.gov

This compound is a prime candidate for a coformer. Its three carboxylic acid groups can engage in multiple hydrogen bonds, while the bromine atom can participate in halogen bonding. This multi-functionality allows for the formation of complex, three-dimensional supramolecular frameworks when co-crystallized with other molecules, particularly those containing hydrogen bond acceptors like pyridine (B92270) or amide groups. researchgate.net The synthesis of such co-crystals is typically achieved through methods like solution crystallization or grinding (mechanochemistry), where stoichiometric amounts of the components are combined under conditions that promote self-assembly. nih.govnih.gov

Exploitation of Non-covalent Intermolecular Interactions for Solid-State Design

The precise control over solid-state architecture hinges on the predictable and directional nature of non-covalent interactions. researchgate.net this compound offers a rich palette of such interactions for the crystal engineer.

Hydrogen Bonds: The three carboxylic acid groups are powerful hydrogen bond donors and acceptors. They can form strong O-H···O bonds with each other, leading to common motifs like dimers and catemeric chains. nih.gov They can also form heterosynthons by bonding with other functional groups, such as O-H···N or N-H···O with nitrogen-containing heterocycles. researchgate.net

Halogen Bonds: The bromine atom on the aromatic ring possesses a region of positive electrostatic potential known as a σ-hole. mdpi.com This allows it to act as a halogen bond donor, forming attractive interactions with nucleophiles like nitrogen, oxygen, or even another bromine atom (Br···Br interactions). mdpi.commdpi.comnih.gov These interactions are highly directional and are increasingly used as a tool in crystal engineering. researchgate.netmdpi.com

π-Stacking: The electron-rich aromatic ring can interact with other π-systems through offset face-to-face or edge-to-face stacking arrangements. researchgate.netnih.gov These interactions, while generally weaker than hydrogen or halogen bonds, play a crucial role in the dense packing of molecules in the crystal lattice.

Interaction TypeParticipating Functional Group(s)Role in Crystal Design
Hydrogen BondCarboxylic Acid (-COOH)Primary driving force for self-assembly, forming robust and predictable synthons (e.g., dimers, chains). nih.govnih.gov
Halogen BondBromo (-Br) groupProvides directional control, linking molecules in ways not possible with hydrogen bonds alone. mdpi.commdpi.com
π-π StackingBenzene (B151609) RingContributes to overall packing efficiency and stabilization of the crystal lattice. nih.gov

Control over Crystal Packing and Resultant Anisotropic Properties

By strategically employing the diverse non-covalent interactions available, it is possible to guide the assembly of this compound into specific, predetermined packing arrangements. For example, the interplay between strong hydrogen-bonded networks in one dimension and weaker halogen or π-stacking interactions in others can lead to layered or channel-like structures. researchgate.net This control over the supramolecular architecture is fundamental to tuning the bulk properties of the material.

Anisotropic properties, which are properties that have different values when measured in different directions, are a direct consequence of ordered molecular packing. For instance, the symmetrical structure and reactive sites of the related compound 1,2,4,5-tetrabromobenzene (B48376) make it a useful precursor for liquid crystals. wikipedia.org Liquid crystals are a classic example of materials with anisotropic optical and electronic properties. The ability of this compound to form highly ordered, non-centrosymmetric structures through directional interactions suggests its potential in designing materials with specific anisotropic characteristics, such as nonlinear optical (NLO) behavior, dichroism, or anisotropic conductivity. The packing of related brominated benzene derivatives is often dictated by C-H···Br and Br···Br interactions, highlighting the critical role of the halogen in directing the final solid-state structure. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromobenzene-1,2,4-tricarboxylic acid is expected to exhibit several characteristic absorption bands corresponding to its carboxylic acid and brominated aromatic functionalities.

The most prominent features in the IR spectrum arise from the three carboxylic acid groups. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxyl group, broadened due to extensive hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, typically between 1700 cm⁻¹ and 1725 cm⁻¹. The presence of multiple carboxyl groups may lead to a broadening or splitting of this peak. The C-O stretching and O-H bending vibrations are expected in the fingerprint region, between 1200 cm⁻¹ and 1450 cm⁻¹. researchgate.net

The aromatic ring gives rise to several distinct absorptions. The aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹. ijtsrd.com The C=C stretching vibrations within the benzene (B151609) ring are expected to produce multiple bands in the 1400–1600 cm⁻¹ range. uwosh.edu Furthermore, the C-Br stretching vibration is anticipated to show a characteristic absorption in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500–3300 (Broad)
Carboxylic AcidC=O Stretch1700–1725 (Strong)
Carboxylic AcidC-O Stretch / O-H Bend1200–1450
Aromatic RingC-H Stretch~3000–3100
Aromatic RingC=C Stretch1400–1600
BromoalkaneC-Br Stretch500–700

This interactive table summarizes the expected IR absorption bands for this compound based on typical functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. The three carboxylic acid protons will likely appear as a single, broad singlet far downfield, typically in the range of 12–14 ppm, due to strong deshielding and hydrogen bonding. The aromatic region will show signals for the two protons on the benzene ring. The proton at the C3 position and the proton at the C6 position are in different chemical environments. Their exact chemical shifts would be influenced by the anisotropic effects of the adjacent carboxyl groups and the bromine atom. These two protons would appear as distinct signals, likely as doublets due to coupling with each other, in the range of 7.5–8.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The three carbons of the carboxylic acid groups are expected to resonate in the 165–175 ppm range. The six aromatic carbons will appear in the 120–145 ppm range. The carbon atom bonded to the bromine (C5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other five aromatic carbons, including the three carbons attached to the carboxyl groups and the two bearing hydrogen atoms, will all be chemically non-equivalent and should, in principle, give rise to six distinct signals. For comparison, the aromatic carbons in 1,2,4-benzenetricarboxylic acid appear between approximately 130 and 135 ppm, while the carboxyl carbons are around 167-169 ppm. nist.gov

NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹HCarboxylic Acid (-COOH)12.0 - 14.0Broad Singlet
¹HAromatic (Ar-H)7.5 - 8.5Doublets
¹³CCarboxylic Acid (-C OOH)165 - 175Singlets
¹³CAromatic (Ar-C)120 - 145Singlets

This interactive table outlines the predicted ¹H and ¹³C NMR spectral data for this compound.

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction methods are essential for determining the arrangement of atoms within a solid material, providing definitive information on the compound's crystalline structure.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, SCXRD would reveal how the substituents affect the planarity of the benzene ring.

Crucially, this technique elucidates the supramolecular architecture, which is dominated by intermolecular hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form dimeric "supramolecular synthons," specifically the R²₂(8) hydrogen-bonding motif. nih.gov SCXRD analysis would confirm the presence of these motifs and reveal how they extend into two- or three-dimensional networks. The analysis of the closely related isomer, 2-bromobenzene-1,3,5-tricarboxylic acid, showed that the steric bulk of the bromine atom forces one of the carboxylic acid groups out of the molecular plane, disrupting the typical network structure and leading to a layered arrangement involving water molecules. A similar steric influence would be expected for the 5-bromo isomer.

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. nih.gov For this compound, PXRD is used to confirm the phase purity of a synthesized batch, ensuring that no other crystalline forms (polymorphs) or impurities are present. The experimental PXRD pattern can be compared to a pattern simulated from the single-crystal X-ray diffraction data to verify the identity and purity of the bulk material. nih.gov

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. For this compound, TGA can be used to determine its thermal stability and decomposition profile. If the compound crystallizes as a hydrate, an initial mass loss corresponding to the release of water molecules would be observed at a relatively low temperature (e.g., below 150°C). At higher temperatures, the compound will undergo thermal decomposition, and TGA will show one or more mass loss steps until a final residual mass is reached. The onset temperature of decomposition is a key indicator of the compound's thermal stability. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com This technique is used to identify thermal transitions such as melting, crystallization, and solid-state phase changes. nih.govnih.gov The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. If the compound decomposes upon melting, this would be observed as a complex or broad peak. In conjunction with TGA, DSC can provide a comprehensive picture of the compound's thermal behavior. For instance, an endothermic event in the DSC curve that corresponds to a mass loss in the TGA curve would confirm a process like dehydration or decomposition.

TechniqueInformation ObtainedExpected Events for this compound
TGA Mass loss vs. TemperatureDehydration (if hydrate), Thermal Decomposition
DSC Heat flow vs. TemperatureMelting (Endotherm), Crystallization (Exotherm), Phase Transitions

This interactive table summarizes the application of thermal analysis techniques for this compound.

Other Advanced Spectroscopic and Analytical Methods

In addition to the primary techniques, other methods can provide further characterization.

UV-Vis Spectroscopy: Due to the aromatic ring, this compound is expected to absorb ultraviolet (UV) light. The UV-Vis spectrum would show absorptions corresponding to π → π* electronic transitions within the benzene ring. up.ac.za The presence of the bromo and carboxyl substituents, which act as chromophores, is expected to cause a shift in the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. up.ac.za

Elemental Analysis: This combustion analysis method provides the mass percentages of carbon, hydrogen, and oxygen. A separate analysis can determine the percentage of bromine. The experimental results are compared against the theoretical values calculated from the molecular formula (C₉H₅BrO₆) to confirm the compound's elemental composition and purity.

Electron Paramagnetic Resonance (EPR) for Metal Complexes: While not applicable to the organic ligand itself, EPR spectroscopy would be a critical technique for characterizing metal-organic frameworks (MOFs) or coordination polymers synthesized from this compound and paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺). EPR would provide detailed information about the oxidation state and coordination environment of the metal centers within the complex.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is particularly effective for calculating ground-state properties by approximating the complex many-electron system to a simpler one based on electron density. For 5-Bromobenzene-1,2,4-tricarboxylic acid, a DFT study would typically begin with geometry optimization to find the most stable, lowest-energy molecular structure.

From this optimized structure, a variety of ground-state properties can be calculated. These include the distribution of charges within the molecule, the dipole moment, and thermodynamic parameters such as internal thermal energy, heat capacity, and entropy. Such calculations have been performed on similar molecules like 5-Bromobenzene-1,3-dicarbonitrile, where the B3LYP functional with a 6-311G(d,p) basis set was used to determine its optimized geometry and vibrational frequencies researchgate.net. A similar approach for this compound would yield valuable data on its stability and electronic characteristics.

Table 1: Illustrative Ground State Properties Calculable via DFT

This table presents typical parameters that would be calculated for this compound using DFT methods, based on findings for analogous compounds.

PropertyIllustrative ValueUnitSignificance
Total EnergyValuea.u.Indicates the stability of the optimized molecular structure.
Dipole MomentValueDebyeMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO EnergyValueeVEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO EnergyValueeVEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO GapValueeVRelates to the chemical reactivity and the energy required for electronic excitation.
Heat Capacity (Cv)Valuecal/mol·KDescribes the amount of heat required to raise the temperature of the molecule.
Entropy (S)Valuecal/mol·KA measure of the disorder or randomness of the molecular system.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is instrumental in predicting how a molecule might be synthesized or how it might react under certain conditions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for proposed reaction mechanisms. This allows for the prediction of the most likely reaction pathways.

For a molecule like this compound, this could involve modeling its synthesis from precursor molecules or its potential degradation pathways. While specific mechanistic studies on this compound are not readily found, modern computational approaches, such as those using neural machine translation and atomic environment descriptors, have made significant strides in retrosynthesis prediction nih.govresearchgate.netchemrxiv.org. These methods learn from vast databases of known reactions to predict the reactants needed to form a target molecule researchgate.net. Applying such a model could suggest potential synthetic routes for this compound, providing valuable guidance for synthetic chemists.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior in different environments, such as in a solvent or on a surface.

An MD simulation of this compound could reveal how it interacts with solvent molecules, like water, which would be crucial for understanding its solubility and the process of crystal formation from solution nih.gov. Simulations could model the formation of hydrogen bonds between the carboxylic acid groups and water, as well as the role of the bromine atom in intermolecular interactions. Furthermore, studies on similar aromatic carboxylic acids have used MD to investigate their adsorption and self-assembly on solid surfaces researchgate.net. A similar simulation could predict how this compound molecules might arrange themselves on a substrate, which is relevant for applications in nanotechnology and surface chemistry.

Computational Approaches for Material Property Prediction

The structure of this compound makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). Computational methods are essential for predicting the properties of these advanced materials before they are synthesized.

Band Gap Calculations and Electronic Structure of MOFs

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker plays a dominant role in determining the electronic properties of the resulting MOF, including its electronic band gap berkeley.edu. The band gap is a crucial parameter that dictates the material's optical and electronic properties, making it relevant for applications in photocatalysis and semiconductors.

DFT calculations are the primary tool for predicting the band structure of MOFs. Studies have shown that functionalizing the organic linker with halogen atoms, such as bromine, can effectively tune the band gap berkeley.edu. The presence of the bromine atom on the benzene (B151609) ring of this compound would influence the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of the linker. This, in turn, modifies the valence and conduction bands of the final MOF structure. It is well-documented that different DFT functionals (e.g., GGA-PBE, B3LYP) can yield different band gap values, and these are often compared with experimental results to validate the computational approach berkeley.edu.

Table 2: Illustrative DFT Band Gap Predictions for a MOF with a Brominated Linker

This table shows representative data on how different computational methods can predict the band gap of a MOF, illustrating the importance of method selection.

DFT FunctionalPredicted Band Gap (eV)Comparison to Experiment
GGA-PBE3.5Often in good agreement
B3LYP5.0Tends to overestimate
Hartree-Fock8.4Significantly overestimates

Crystal Structure Prediction and Rational Design via Computational Methods

Predicting the three-dimensional arrangement of molecules in a crystal is a major challenge in materials science. Computational crystal structure prediction (CSP) methods aim to find the most stable crystal packing for a given molecule by exploring the landscape of possible crystal arrangements and ranking them by energy.

Derivatives and Analogues of 5 Bromobenzene 1,2,4 Tricarboxylic Acid

Structural Modifications and Their Impact on Chemical Reactivity

The reactivity of the 5-Bromobenzene-1,2,4-tricarboxylic acid molecule is fundamentally influenced by the electronic effects of its substituents. Both the bromine atom and the three carboxylic acid groups are electron-withdrawing, which significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. doubtnut.comresearchgate.net This deactivation makes further substitution on the ring, such as nitration or additional halogenation, challenging and requires harsh reaction conditions. researchgate.net

The primary sites for structural modification are the bromine atom and the carboxylic acid functionalities.

Reactions at the Bromine Substituent: The carbon-bromine bond provides a handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are of paramount importance in modern organic synthesis for forming new carbon-carbon bonds. researchgate.net By reacting this compound (or its ester derivatives) with boronic acids, the bromine atom can be replaced with a wide range of aryl, heteroaryl, or alkyl groups. nih.gov This strategy allows for the synthesis of complex, multifunctional molecules where the tricarboxylic acid core is appended with tailored organic moieties.

Reactions of the Carboxylic Acid Groups: The three carboxylic acid groups can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides. These transformations are crucial for creating precursors for polymers, such as polyesters and polyamides. researchgate.netmdpi.com Furthermore, adjacent carboxylic acid groups (at positions 1 and 2) can be dehydrated to form a cyclic anhydride (B1165640), a reactive intermediate used in the synthesis of polymers and other materials. chemdad.com Another potential reaction is decarboxylation, where a carboxyl group is removed as carbon dioxide, although this often requires specific catalysts or harsh conditions. nih.govwikipedia.orgnih.gov

The combined electron-withdrawing effects of the substituents also increase the acidity of the carboxylic protons compared to non-halogenated analogues, a factor that influences its behavior in acid-base reactions and coordination chemistry. ycdehongchem.com

Comparative Studies with Isomeric and Non-Brominated Benzenetricarboxylic Acids

To understand the unique characteristics of this compound, it is instructive to compare it with its non-brominated counterpart, benzene-1,2,4-tricarboxylic acid (trimellitic acid), and its isomers. wikipedia.orgnih.gov

Comparison with Non-Brominated Analogue: The primary difference between this compound and trimellitic acid lies in the electronic and steric influence of the bromine atom.

Acidity: Bromine exerts a negative inductive effect (-I effect), withdrawing electron density from the benzene ring. ycdehongchem.com This effect helps to stabilize the carboxylate anions formed upon deprotonation, making this compound a stronger acid than trimellitic acid. quora.com

Reactivity: While the three carboxyl groups already deactivate the ring in trimellitic acid, the addition of the deactivating bromine atom further reduces the ring's nucleophilicity, making it even less susceptible to electrophilic attack. doubtnut.com

Functionalization: The C-Br bond in the brominated version offers a reactive site for cross-coupling reactions, a synthetic pathway not available to trimellitic acid. researchgate.net

Comparison with Isomers: The arrangement of substituents on the benzene ring is critical to the molecule's properties. Isomers of benzenetricarboxylic acid, such as hemimellitic acid (1,2,3-), trimellitic acid (1,2,4-), and trimesic acid (1,3,5-), exhibit different symmetries and potential for intramolecular interactions, which affects their crystal packing, solubility, and coordination behavior in materials like Metal-Organic Frameworks (MOFs). wikipedia.orgnih.gov Similarly, positional isomers of the brominated compound, such as 2-Bromo-1,3,5-benzenetricarboxylic acid, would present different steric and electronic environments, leading to distinct properties and reactivity patterns. sigmaaldrich.com

Below is a comparative table of relevant benzenetricarboxylic acids:

Compound NameCAS NumberMolecular FormulaMolar Mass (g/mol)Key Structural Feature
This compound13124-84-0C₉H₅BrO₆289.04Asymmetric; Bromine substituent
Benzene-1,2,4-tricarboxylic acid (Trimellitic acid)528-44-9C₉H₆O₆210.14Asymmetric; Non-brominated analogue
Benzene-1,2,3-tricarboxylic acid (Hemimellitic acid)569-51-7C₉H₆O₆210.14Asymmetric; Vicinal carboxyl groups
Benzene-1,3,5-tricarboxylic acid (Trimesic acid)554-95-0C₉H₆O₆210.14Symmetric (C₃); Equidistant carboxyl groups
2-Bromo-1,3,5-benzenetricarboxylic acid13520-03-1C₉H₅BrO₆289.04Symmetric (C₂); Bromine between two carboxyls

Exploration of Polybrominated and Other Halogenated Benzenepolycarboxylic Acids

Increasing the degree of halogenation on the benzenepolycarboxylic acid core leads to compounds with significantly altered properties. Polybrominated derivatives, such as dibromo- or tribromo-benzenetricarboxylic acids, exhibit even greater ring deactivation towards electrophilic substitution. The synthesis of such compounds can be challenging. nih.gov

Research into halogenated benzenepolycarboxylic acids has shown their utility as precursors for robust materials. For instance, dihalogenated benzene-1,2,3,4-tetracarboxylic acids have been successfully used to synthesize diimide derivatives. nsf.gov These studies highlight that direct solution-phase reactions between the polyhalogenated polycarboxylic acids and amines are effective methods for creating complex functional molecules, bypassing intermediates like cyclic anhydrides that can lead to side reactions. nsf.govresearchgate.net

The properties of these highly halogenated compounds are impacted in several ways:

Increased Acidity: Each additional halogen atom contributes to the inductive withdrawal of electron density, further increasing the acidity of the carboxylic protons.

Lower Solubility: The increased molecular weight and often higher crystal lattice energy can lead to lower solubility in common organic solvents.

Enhanced Thermal Stability: Halogenated aromatic compounds often exhibit high thermal stability, making them suitable for high-performance material applications.

Modified Reactivity: While the aromatic ring is highly unreactive, the presence of multiple bromine atoms offers several potential sites for sequential and selective cross-coupling reactions, enabling the construction of complex, multi-dimensional structures.

Functionalization Strategies for Novel Ligand Design and Material Precursors

This compound is a valuable building block for designing novel ligands for coordination chemistry and precursors for advanced materials, primarily through the functionalization of its bromine and carboxylic acid groups.

As a Ligand for Metal-Organic Frameworks (MOFs): Benzenepolycarboxylic acids are among the most common organic linkers used to construct MOFs. rsc.orgrsc.org The carboxylate groups coordinate to metal ions or clusters, forming extended porous networks. The asymmetric nature of the 1,2,4-tricarboxylate linker can lead to complex and interesting network topologies. The bromine atom on the linker can modify the properties of the resulting MOF in several ways:

It can alter the electronic environment of the pores.

It can serve as a tag for post-synthetic modification, where the MOF is assembled first, and then the bromine atom is functionalized via cross-coupling reactions. mit.edu

It can influence the interactions between the MOF and guest molecules, as demonstrated in studies where bromo-functionalized MOF-5 showed different drug-loading and release characteristics compared to its non-functionalized parent. rsc.org

As a Precursor for Polymers: The tricarboxylic acid can act as a branching agent or monomer in the synthesis of polyesters, polyamides, and polyimides. mdpi.com The presence of the bromine atom can impart specific properties to the resulting polymer, such as increased flame retardancy and higher glass transition temperatures. researchgate.net

Strategies for Functionalization: The dual reactivity of the molecule allows for a range of functionalization strategies to create complex, purpose-built molecules.

Functional GroupReaction TypePotential ModificationApplication
Carboxylic Acids (-COOH)Esterification / AmidationConversion to esters or amidesPolymer synthesis, prodrug design
Anhydride FormationFormation of a cyclic anhydride from adjacent groupsReactive intermediate for polyimides, curing agents
Bromine (-Br)Suzuki-Miyaura CouplingReplacement with aryl or alkyl groupsDesign of complex MOF linkers, functional materials
Buchwald-Hartwig AminationReplacement with amino groupsSynthesis of dyes, pharmaceutical intermediates

These strategies allow this compound to serve as a versatile platform for creating a diverse range of functional materials and complex organic molecules.

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Next-Generation Functional Materials

The presence of three carboxylic acid moieties and a bromine atom on the benzene (B151609) ring of 5-Bromobenzene-1,2,4-tricarboxylic acid makes it a highly versatile building block, or linker, for the rational design of novel functional materials. The carboxylic acid groups can coordinate with metal ions to form a variety of coordination polymers, including metal-organic frameworks (MOFs). nih.gov The bromine atom offers a site for post-synthetic modification, allowing for the introduction of additional functionalities.

Future research could focus on:

Tailored MOF Architectures: The asymmetric nature of the linker could be exploited to create MOFs with unique topologies and pore environments. By carefully selecting metal clusters, it may be possible to control the dimensionality and connectivity of the resulting frameworks, leading to materials with tailored gas sorption, separation, or catalytic properties.

Hierarchical Porous Materials: The synthesis of hierarchical porous materials, containing both micropores and mesopores, could be targeted. Such materials are of interest for applications that require efficient mass transport, such as catalysis with large substrates.

Functionalized Polymers: The carboxylic acid groups can be used to incorporate the molecule into advanced polymers. The bromine atom can then be used as a handle for further reactions, such as cross-linking or the attachment of specific functional groups, to create materials with tailored mechanical, thermal, or optical properties.

Table 1: Potential Functional Materials Derived from this compound

Material ClassPotential FunctionalityDesign Strategy
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysisCoordination of carboxylic acids with metal ions
Covalent Organic Frameworks (COFs)Electronic and optical applicationsPolymerization of the aromatic core
Functionalized PolymersEnhanced thermal and mechanical propertiesIncorporation into polymer backbones
Hybrid MaterialsSynergistic propertiesCombination with other materials like nanoparticles

Development of Advanced and Sustainable Synthetic Methodologies

Future research in this area should prioritize:

Selective and High-Yield Synthesis: Developing synthetic routes that offer high selectivity for the desired isomer and provide high yields is a primary goal. This could involve exploring various brominating agents and catalysts to control the regioselectivity of the bromination of benzene-1,2,4-tricarboxylic acid. A patented method for the synthesis of the related 5-bromo-1,2,3-benzenetricarboxylic acid involves the reaction of 1,2,3-benzenetricarboxylic acid with N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid, achieving yields of 70-80%. google.com A similar approach could be investigated for the 1,2,4-isomer.

Sustainable and Green Chemistry Approaches: The development of more environmentally friendly synthetic methods is a key challenge. This could include the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. Exploring enzymatic or photochemical methods for the synthesis could also be a promising avenue.

Scalable Synthesis: For the practical application of any resulting materials, the development of scalable synthetic protocols for this compound is essential. This would involve optimizing reaction parameters and developing efficient purification procedures.

Expanding Applications in Specialized Catalysis and Advanced Separation Technologies

Materials derived from this compound, particularly MOFs, hold significant promise for applications in specialized catalysis and advanced separation technologies. The porous nature of these materials, combined with the potential for introducing catalytically active sites or specific recognition sites, makes them highly attractive for these applications.

Emerging opportunities include:

Heterogeneous Catalysis: MOFs constructed from this linker could serve as robust heterogeneous catalysts. The metal nodes themselves can act as catalytic sites, or catalytic moieties can be introduced post-synthetically at the bromine position. The defined pore structure of the MOFs could also impart shape and size selectivity to catalytic reactions.

Gas Separation and Storage: The design of MOFs with specific pore sizes and chemical environments could lead to materials with high selectivity for the separation of important gas mixtures, such as CO₂/N₂ or CO₂/CH₄. The polar nature of the carboxylic acid groups could enhance the affinity for CO₂. Research on polymer composite membranes containing 1,3,5-benzenetricarboxylic acid has shown enhanced CO₂/N₂ separation performance due to dipole-dipole interactions between CO₂ and the carboxyl groups. researchgate.net

Liquid-Phase Separations: The functionalized pores of materials derived from this compound could also be utilized for the separation of molecules in the liquid phase, such as the separation of isomers or the removal of pollutants from water. Composites made from MOFs of benzene-1,3,5-tricarboxylic acid and copper(II) have been shown to be effective sorbents for heavy metal ions. nih.gov

Interdisciplinary Research with Converging Scientific Fields

The unique properties of this compound and its potential derivatives position it at the intersection of several scientific disciplines. Fostering interdisciplinary research will be key to unlocking its full potential.

Collaborative opportunities exist in the following areas:

Materials Science and Engineering: Collaboration between chemists and materials scientists will be crucial for the design, synthesis, and characterization of new materials. This includes the development of advanced characterization techniques to understand the structure-property relationships in these materials.

Computational Chemistry and Materials Modeling: Computational studies can play a vital role in predicting the structures and properties of new materials before their synthesis. This can help to guide experimental efforts and accelerate the discovery of materials with desired functionalities.

Environmental Science and Technology: The development of materials for applications such as carbon capture, water purification, and green catalysis will require collaboration with environmental scientists and engineers to identify key challenges and design effective solutions.

Biomedical Engineering: The potential for creating biocompatible porous materials could open up applications in drug delivery and biomedical sensing, necessitating collaboration with biomedical engineers and life scientists.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromobenzene-1,2,4-tricarboxylic acid in high purity?

Methodological Answer: Synthesis typically involves bromination of benzene-1,2,4-tricarboxylic acid precursors. A common approach is electrophilic aromatic substitution using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions. Post-reaction purification is critical: recrystallization from polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol-water mixtures can yield >95% purity . For brominated aromatic acids, alternative methods such as Ullmann coupling or Suzuki-Miyaura reactions may be adapted if pre-functionalized intermediates are available .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can identify proton environments and confirm bromine substitution patterns. For example, deshielding effects on adjacent carbons and split peaks in aromatic regions indicate bromine placement .
  • IR Spectroscopy: Carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) validate functional groups. Bromine presence may reduce symmetry, broadening absorption bands .
  • X-ray Crystallography: Resolves crystal packing and confirms regiochemistry, especially critical for distinguishing isomers (e.g., 1,2,4 vs. 1,3,5 substitution) .

Q. What solubility characteristics should be considered when designing experiments with this compound?

Methodological Answer: The compound is sparingly soluble in non-polar solvents but dissolves in polar solvents like DMSO, ethanol, and hot water. Solubility data for analogous brominated tricarboxylic acids suggest:

  • DMSO: ~50 mg/mL at 25°C
  • Ethanol: ~10 mg/mL at 25°C
  • Water: <5 mg/mL (improves with heating) .

Experimental Tip: Pre-dissolve in DMSO for stock solutions, then dilute into aqueous buffers to avoid precipitation.

Advanced Research Questions

Q. What strategies optimize the use of this compound in constructing metal-organic frameworks (MOFs)?

Methodological Answer: The three carboxylic acid groups enable coordination with metal ions (e.g., Zn²⁺, Cu²⁺). Key strategies include:

  • pH Control: Deprotonate carboxylic acids (pH >4) to enhance metal binding .
  • Solvothermal Synthesis: Use DMF/water mixtures at 80-120°C to promote crystallization .
  • Post-Synthetic Modification: Exploit bromine for click chemistry (e.g., Sonogashira coupling) to functionalize MOF pores .

Case Study: Trimesic acid (benzene-1,3,5-tricarboxylic acid) derivatives form MOFs with high surface areas (>1000 m²/g), suggesting similar potential for the 1,2,4 isomer .

Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions?

Methodological Answer: The bromine acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki, Heck). Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromides.
  • Solvent System: Use toluene/ethanol (3:1) with Na₂CO₃ as base .
  • Side Reactions: Competing decarboxylation may occur; mitigate by using lower temperatures (<80°C) .

Data Contradiction Note: Bromine’s electron-withdrawing effect may reduce carboxylate reactivity compared to non-brominated analogs, requiring optimized stoichiometry .

Q. What analytical approaches resolve contradictions in thermal stability data reported for this compound?

Methodological Answer: Discrepancies in decomposition temperatures (Td) often arise from impurities or polymorphic forms. Resolve via:

  • Thermogravimetric Analysis (TGA): Compare weight loss profiles under inert atmospheres.
  • Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions .
  • Powder XRD: Detect crystalline vs. amorphous forms, which impact stability .

Example: A brominated dicarboxylic acid (5-bromobenzene-1,3-dicarboxylic acid) showed Td = 280°C, while impurities reduced this to 250°C .

Q. How can researchers mitigate challenges in handling hygroscopic or reactive derivatives of this compound?

Methodological Answer:

  • Storage: Use desiccators with silica gel and argon atmospheres to prevent hydrolysis .
  • Glovebox Use: For air-sensitive reactions (e.g., anhydride formation) .
  • Safety Protocols: Follow SDS guidelines for brominated aromatics, including PPE and fume hoods .

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5-Bromobenzene-1,2,4-tricarboxylic acid
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5-Bromobenzene-1,2,4-tricarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.